molecular formula C10H15FN2O B2581105 4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine CAS No. 1094299-29-2

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine

Cat. No.: B2581105
CAS No.: 1094299-29-2
M. Wt: 198.241
InChI Key: GEURHMYVPYNYRQ-UHFFFAOYSA-N
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Description

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxypropyl group, and two amine groups attached to a benzene ring. Its molecular formula is C10H15FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce a nitro group. This is followed by reduction to form the corresponding amine. The methoxypropyl group is then introduced through a nucleophilic substitution reaction. The final step involves the protection and deprotection of amine groups to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N1-(3-methoxypropyl)benzene-1,3-diamine
  • 4-Fluoro-N1-(3-methoxypropyl)benzene-1,4-diamine
  • 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Uniqueness

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of both fluorine and methoxypropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-1-N-(3-methoxypropyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURHMYVPYNYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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